

Physical and chemical properties of TCPP

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(2-chloroisopropyl) phosphate*

Cat. No.: *B116902*

[Get Quote](#)

An In-depth Technical Guide on the Core Physical and Chemical Properties of **Tris(2-chloroisopropyl) phosphate** (TCPP)

Introduction

Tris(2-chloroisopropyl) phosphate (TCPP), a chlorinated organophosphate ester, is a high-production-volume chemical primarily utilized as an additive flame retardant.[\[1\]](#)[\[2\]](#)[\[3\]](#) It is widely incorporated into a variety of consumer and industrial products, most notably flexible and rigid polyurethane foams, plastics, textiles, and coatings, to enhance fire resistance.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) TCPP is a mixture of four isomers, with tris(1-chloro-2-propyl) phosphate being the most abundant, typically comprising 50-85% of the commercial formulation.[\[6\]](#)[\[7\]](#) Due to its additive nature, TCPP is not chemically bound to the polymer matrix and can be released into the environment, leading to its presence in indoor air, dust, and various environmental compartments.[\[8\]](#) This guide provides a comprehensive overview of the fundamental physical and chemical properties of TCPP, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical processes.

Physical and Chemical Properties

The physical and chemical characteristics of TCPP are crucial for understanding its behavior in various applications and its environmental fate. It is generally described as a clear, colorless to light yellow, viscous liquid.[\[6\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#) TCPP is stable at ambient temperatures and is not considered volatile.[\[6\]](#) It has good hydrolytic stability, though it may decompose under strong acidic or alkaline conditions.[\[6\]](#)[\[7\]](#)[\[9\]](#)

Physical Properties

The key physical properties of TCPP are summarized in the table below. Values can vary slightly between sources, often due to the isomeric mixture present in technical-grade products.

Property	Value	Units	Citations
Molecular Formula	C ₉ H ₁₈ Cl ₃ O ₄ P	-	[6][7][9]
Molecular Weight	327.56	g/mol	[6][7]
Appearance	Colorless to light yellow transparent liquid	-	[7][9][11][12]
Melting Point	-39.9 to -42	°C	[6][13]
Boiling Point	~270 - 290 (decomposes)	°C	[6]
220 at 760 mmHg	°C	[6][14]	
153-154 at 2.5 Torr	°C	[15]	
Density	1.28 - 1.293	g/cm ³	[6][7][15]
Vapor Pressure	0.0092	mmHg	[16]
< 3 at 25 °C	hPa		
Viscosity	60 - 72 at 25 °C	cPs	[11][13]
Flash Point	> 200	°C	[15]
185 (closed cup)	°C		
Refractive Index	1.4600 - 1.4690	-	[6][12]

Chemical and Solubility Properties

These properties govern TCPP's reactivity and its interaction with other substances and solvents.

Property	Value	Units	Citations
Water Solubility	1.08 - 1.6	g/L	[4] [6]
<0.1 g/100 mL at 19.5 °C	-	[6]	
Solubility in Organic Solvents	Soluble in alcohol, acetone, benzene, esters, chloroform, and carbon tetrachloride.	-	[4] [6] [10]
Octanol-Water Partition Coefficient (log K _{ow})	2.59 - 2.6	-	[6] [13] [17]
Phosphorus Content	9.0 - 9.8	% (w/w)	[11]
Chlorine Content	32.0 - 32.8	% (w/w)	[11]
Acid Value	≤ 0.1	mg KOH/g	[6] [11] [12]

Experimental Protocols

This section details the methodologies for the industrial synthesis of TCPP and common analytical procedures for its quantification in environmental and biological matrices.

Industrial Synthesis of TCPP

The industrial production of TCPP is typically achieved through the reaction of phosphoryl chloride (POCl₃) with propylene oxide.[\[2\]](#)[\[9\]](#)[\[18\]](#) This process can be conducted in either a batch or continuous manner within a closed reactor system.[\[18\]](#)

Methodology:

- Catalyst Preparation: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is dissolved in phosphorus oxychloride (POCl₃) to create a catalyzed solution.[\[9\]](#)[\[19\]](#)

- Reactant Preparation: Propylene oxide is processed with a dewatering agent to reduce its water content, ideally to less than 100 PPM.[19]
- Reaction: The dehydrated propylene oxide is then reacted with the catalyzed phosphorus oxychloride solution in a closed reactor.[18][19] The reaction temperature is maintained between 40-80 °C.[19]
- Purification: The resulting crude product is washed and dehydrated in a closed vessel to remove acidic impurities and any residual catalyst.[18]
- Final Processing: The purified TCPP is then filtered and packaged. All transfers are conducted using sealed pumps and closed lines to minimize exposure.[18]

This synthesis route produces a mixture of isomers, with the tris(2-chloro-1-methylethyl) isomer being the dominant component.[2][9]

Analytical Methods for TCPP Determination

The quantification of TCPP in various media is essential for environmental monitoring and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective analytical techniques.[20]

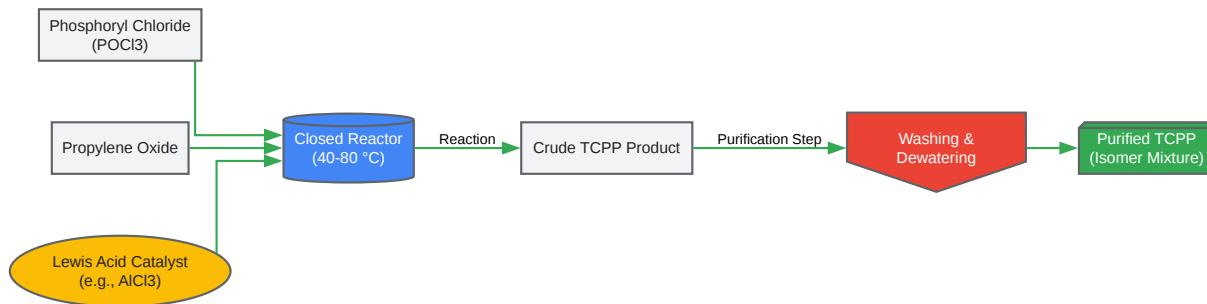
2.2.1 Analysis in Air Samples (GC-MS)

This protocol describes a typical method for analyzing TCPP in air samples.[20]

- Sample Collection: Active air sampling is performed using polyurethane foam (PUF) plugs as the sorbent material to capture airborne TCPP.[20]
- Sample Extraction: The PUF plug is transferred to a Soxhlet apparatus and extracted with a suitable solvent, such as a mixture of n-hexane and acetone (3:1, v/v), for several hours (e.g., 24 hours).[20] Alternatively, ultrasonication can be used to improve extraction efficiency.[20]
- Concentration and Cleanup: The resulting extract is concentrated, often under a gentle stream of nitrogen. A solid-phase extraction (SPE) cleanup step using materials like alumina

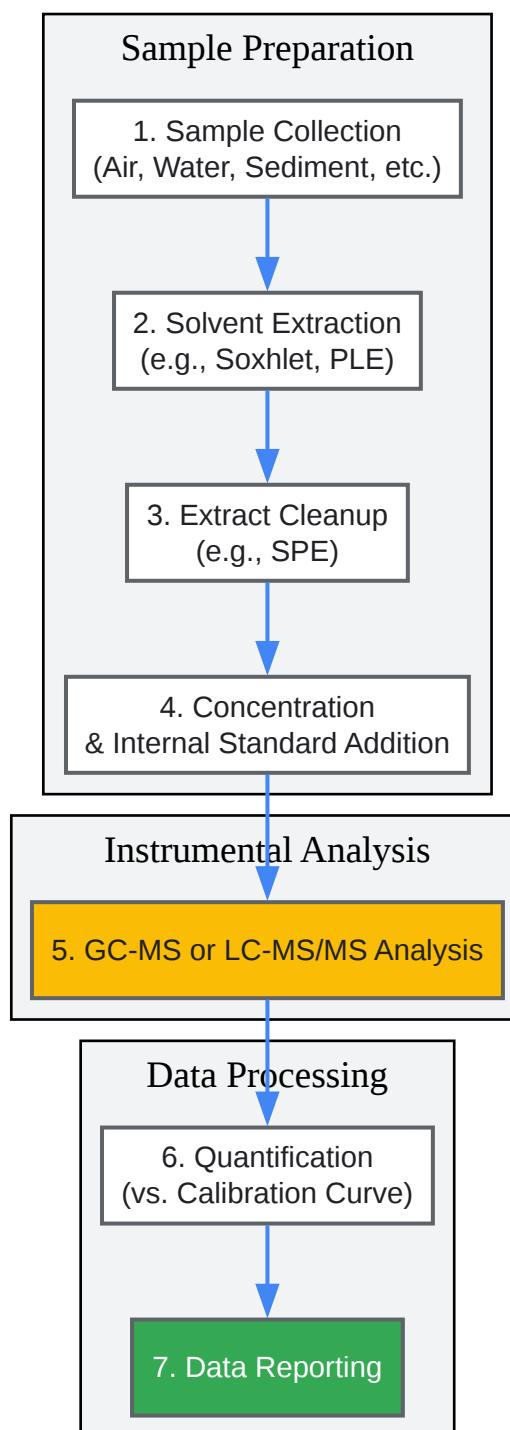
or Florisil may be employed to remove interfering matrix components.[20]

- Instrumental Analysis: The final extract is analyzed by GC-MS. An internal standard, ideally an isotope-labeled version of TCPP, is added before injection to correct for matrix effects and ensure accurate quantification.[20] The mass spectrometer is operated to detect specific quantifier and qualifier ions for TCPP.[20]

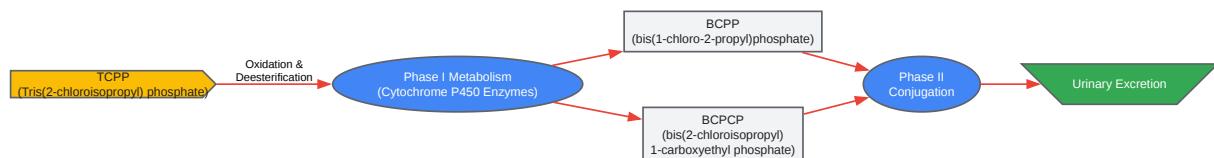

2.2.2 Analysis in Sediment (Pressurized Liquid Extraction and GC-MS/MS)

This protocol outlines a modern method for TCPP analysis in complex sediment matrices.[21]

- Sample Preparation: Sediment samples are first freeze-dried and sieved. A homogenized aliquot (e.g., 5 grams) is then mixed with diatomaceous earth.[21]
- Pressurized Liquid Extraction (PLE) with In-Cell Cleanup: The sample mixture is loaded into a stainless-steel extraction cell. The PLE system uses elevated temperature and pressure to extract TCPP with a suitable solvent. This method can integrate the extraction and cleanup into a single automated step, reducing time and solvent consumption.[21]
- Instrumental Analysis: The extract is concentrated, and an internal standard is added. Analysis is performed using gas chromatography coupled with tandem mass spectrometry (GC-MS/MS). Operating the mass spectrometer in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity, which is crucial for complex matrices like sediment.[21]


Visualizations of Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the synthesis, analytical workflow, and metabolic pathway of TCPP.


[Click to download full resolution via product page](#)

Industrial Synthesis of TCPP

[Click to download full resolution via product page](#)

General Analytical Workflow for TCPP

[Click to download full resolution via product page](#)

Simplified Metabolic Pathway of TCPP

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Tris(chloropropyl) phosphate - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 3. nbinno.com [nbinno.com]
- 4. Flame Retardant TCPP - CAS# 13674-84-5 Green-Mountain Chem [\[green-mountainchem.com\]](http://green-mountainchem.com)
- 5. Sinoflare® TCPP - Tris(2-chloropropyl) Phosphate Flame Retardant [\[sinocurechem.com\]](http://sinocurechem.com)
- 6. TRIS-(2-CHLOROISOPROPYL) PHOSPHATE (TCPP) - Ataman Kimya [\[atamanchemicals.com\]](http://atamanchemicals.com)
- 7. sdaoxintong.com [sdaoxintong.com]
- 8. TRIS-(2-CHLOROISOPROPYL) PHOSPHATE (TCPP) - Ataman Kimya [\[atamanchemicals.com\]](http://atamanchemicals.com)
- 9. nbinno.com [nbinno.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. bisleyinternational.com [bisleyinternational.com]

- 12. getchem.com [getchem.com]
- 13. Tris(2-chloroisopropyl) phosphate | C9H18Cl3O4P | CID 26176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Supplier of Flame retardant Tris(2-chloroisopropyl)phosphate (TCPP) |Cosutin China [cosutinchina.com]
- 15. Tris(chloropropyl) phosphate (TCPP) Online | Tris(chloropropyl) phosphate (TCPP) Manufacturer and Suppliers [scimlifify.com]
- 16. Tris(1-chloro-2-propyl)phosphate - Hazardous Agents | Haz-Map [haz-map.com]
- 17. bibliotekanauki.pl [bibliotekanauki.pl]
- 18. TRIS(2-CHLOROISOPROPYL) PHOSPHATE (TCPP) - Ataman Kimya [atamanchemicals.com]
- 19. CN105085568A - Preparation method of tri(2-chloroisopropyl)phosphate (TCPP) - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of TCPP]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b116902#physical-and-chemical-properties-of-tcpp\]](https://www.benchchem.com/product/b116902#physical-and-chemical-properties-of-tcpp)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com